molecular formula C11H7Cl2NO2S B2816683 2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 927974-31-0

2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Cat. No.: B2816683
CAS No.: 927974-31-0
M. Wt: 288.14
InChI Key: JKYOQGKUWIKANZ-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 927974-31-0) is a high-value chemical building block for pharmaceutical research and development. With a molecular formula of C 11 H 7 Cl 2 NO 2 S and a molecular weight of 288.14 g/mol, this compound is a key synthetic intermediate for medicinal chemists . The thiazole core is a privileged structure in medicinal chemistry, known for its presence in a wide range of bioactive molecules and approved drugs. Molecules containing the thiazole moiety have demonstrated diverse therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer activities . This particular derivative, with its carboxylic acid functional group, offers a versatile handle for further chemical modification, enabling the synthesis of amides, esters, and other complex target molecules for biological screening. Researchers utilize this compound as a critical precursor in the exploration of new chemical entities. Its structure, featuring a dichlorophenyl ring and a methyl-thiazole carboxylic acid, makes it a valuable scaffold for constructing libraries of compounds aimed at interacting with various biological targets. Handle with care; this product has associated hazard warnings . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S/c1-5-9(11(15)16)17-10(14-5)8-6(12)3-2-4-7(8)13/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYOQGKUWIKANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The effects of 2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biological Activity

2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and antiviral effects. Understanding its biological activity is essential for exploring its therapeutic applications.

  • Molecular Formula : C11H7Cl2NO2S
  • Molecular Weight : 288.14 g/mol
  • Purity : Typically >95% .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
5-Fluorobenzimidazole8 (S. aureus)Gram-positive
5-Chloro benzimidazole64 (S. aureus)Gram-positive

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, derivatives of thiazoles have shown promising results in inhibiting cell viability in cancer cell lines such as A549 (human lung cancer). For example, structural modifications significantly enhanced anticancer activity by reducing cell viability to as low as 21.2% at specific concentrations .

CompoundCell LineViability (%)Concentration (µM)
This compoundA549TBDTBD
5-FluorobenzimidazoleA54916.1%TBD
Control (Untreated)A549100%-

Antiviral Activity

In addition to antimicrobial and anticancer properties, this compound has been evaluated for antiviral activity against flaviviruses. In vitro studies demonstrated that certain thiazole derivatives could inhibit viral replication effectively . The efficacy was quantified using EC50 values in cellular assays.

CompoundEC50 (µM)Viral Target
This compoundTBDFlavivirus
Lead Compound (for comparison)TBDFlavivirus

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : This compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Cell Signaling Modulation : It can influence various signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Alteration : The compound may alter the expression of genes associated with cell cycle regulation and stress responses.

Case Studies

A study investigating the effects of thiazole derivatives on S. aureus demonstrated that modifications in the phenyl ring significantly impacted antibacterial potency. The introduction of chlorine atoms at specific positions enhanced the overall efficacy against resistant strains .

Another investigation focused on the anticancer properties of thiazoles revealed that structural variations led to varying degrees of cytotoxicity against A549 cells. Compounds with dichloro substitutions exhibited the most potent effects .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of thiazole compounds, including 2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, possess antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Pathogen Minimum Inhibitory Concentration (MIC)
E. coli40 µg/mL
S. aureus30 µg/mL
P. aeruginosa50 µg/mL

These findings indicate that the compound may serve as a lead structure for developing new antibiotics or antibacterial agents .

Anticancer Properties

The thiazole ring system is known for its anticancer potential. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). For example, one study reported an IC50 value of 23.30 ± 0.35 mM for a related thiazole derivative against A549 cells, indicating a promising anticancer activity .

Cancer Cell Line IC50 Value (mM)
A54923.30 ± 0.35
NIH/3T3>1000

These results suggest that further exploration of the structure-activity relationship could lead to more effective anticancer agents .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in various inflammatory diseases.

Cytokine Inhibition Percentage
IL-689%
TNF-α78%

Compared to conventional anti-inflammatory drugs like dexamethasone, the thiazole derivatives exhibited stronger inhibitory effects at similar concentrations .

Synthesis and Structure Activity Relationship

The synthesis of this compound typically involves the condensation of appropriate thiourea derivatives with acid chlorides under controlled conditions. The resulting compounds are then screened for their biological activities.

Synthetic Route Example

A common synthetic route involves:

  • Reacting thiourea with an acid chloride.
  • Heating the mixture in an organic solvent.
  • Isolating the product through crystallization.

This method not only yields the desired thiazole but also allows for modifications to enhance biological activity.

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of resistant bacterial strains, demonstrating that modifications to the dichlorophenyl group significantly enhanced potency.
  • Case Study on Anticancer Activity : In a comparative study of several thiazole derivatives, it was found that those containing halogen substitutions exhibited increased cytotoxicity against melanoma cells, suggesting a potential pathway for drug development targeting resistant cancer types.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds are structurally related to 2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, differing in substituents, heterocyclic cores, or functional groups:

Compound Name Structural Differences Key Features
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid - Fluorine replaces chlorine on phenyl ring
- Carboxylic acid at position 4 (vs. 5)
Enhanced electron-withdrawing effects due to fluorine; potential solubility differences
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid - Isoxazole ring replaces thiazole
- Methyl group at position 5 (vs. 4)
Altered ring electronics (oxygen vs. sulfur); possible differences in metabolic stability
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid - Chlorobenzylamino substituent replaces dichlorophenyl group Increased steric bulk; demonstrated antidiabetic activity in preclinical studies

Electronic and Pharmacological Implications

  • Electron-Withdrawing Groups : The dichlorophenyl group in the target compound provides strong electron-withdrawing effects, influencing reactivity and binding interactions. In contrast, the difluorophenyl analog (2-(2,6-difluorophenyl)thiazole-4-carboxylic acid) may exhibit reduced steric hindrance but similar electronic properties .
  • Heterocyclic Core: Thiazole rings (with sulfur) vs. isoxazole rings (with oxygen) alter π-electron distribution and hydrogen-bonding capacity.
  • Bioactivity: While direct data on the target compound’s activity is scarce, analogs like 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid have shown antidiabetic effects via modulation of oxidative enzymes and inflammatory pathways . This suggests that substitutions on the thiazole scaffold significantly impact pharmacological profiles.

Q & A

Q. What are the recommended synthetic routes for 2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid, and how can reaction conditions be optimized?

A common method involves refluxing precursors (e.g., substituted thiazolones) with sodium acetate and carboxylic acid derivatives in acetic acid. For example, analogous syntheses of thiazole-carboxylic acids use 3–5 hours of reflux in acetic acid with subsequent recrystallization from DMF/acetic acid mixtures . Optimization may require adjusting stoichiometry (e.g., 10% excess of aldehyde derivatives), temperature control to avoid decomposition, and solvent selection to improve yield and purity.

Q. How should researchers characterize the physicochemical properties of this compound, and what key parameters are critical for reproducibility?

Key properties include:

ParameterValueSource
Molecular Weight272.09 g/mol
CAS RN3919-76-4
Melting Point201–203°C (varies by isomer)
Purity≥97% (HPLC recommended)
Reproducibility hinges on standardized melting point determination (DSC preferred) and validation via NMR (1H/13C) and LC-MS to confirm absence of regioisomers (e.g., 4-methyl vs. 5-methyl substitution) .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. For enhanced sensitivity, LC-MS/MS with electrospray ionization (negative mode) is recommended, leveraging the carboxylic acid moiety’s ionization efficiency. Calibration curves using structurally similar thiazole-carboxylic acids (e.g., 2-(4-chlorophenyl) analogs) as internal standards can improve accuracy .

Advanced Research Questions

Q. How do discrepancies in reported melting points (e.g., 201–203°C vs. 214–215°C) arise, and how should they be resolved?

Discrepancies often stem from regioisomeric impurities or polymorphic forms. For example, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (mp 214–215°C) differs in substitution pattern from 2-methyl-4-phenyl analogs (mp 201–203°C) . Researchers should:

  • Perform XRD to confirm crystal structure.
  • Use preparative TLC or column chromatography to isolate pure regioisomers.
  • Validate via 2D NMR (e.g., NOESY for spatial assignment) .

Q. What strategies address low solubility in aqueous buffers during biological assays?

Solubility-Enhancing StrategyExampleOutcome
Salt FormationSodium or potassium saltsIncreases water solubility via ionic dissociation .
Co-solventsDMSO (<5% v/v)Maintains compound stability in cell culture media .
Nanoparticle EncapsulationPLGA nanoparticlesEnhances bioavailability in pharmacokinetic studies .

Q. How does this compound compare structurally and functionally to its isoxazole analogs (e.g., 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid)?

FeatureThiazole AnalogIsoxazole Analog
Ring HeteroatomsS and NO and N
BioactivityHigher metabolic stability (S vs. O)Increased polarity (affects membrane permeability)
Synthetic ChallengesThiazole ring closure requires H2S or Lawesson’s reagentIsoxazoles form via 1,3-dipolar cycloaddition .
Thiazoles generally exhibit superior resistance to oxidative degradation, making them preferable for long-term stability studies .

Q. What mechanistic insights explain its role in enzyme inhibition studies?

The carboxylic acid group chelates active-site metal ions (e.g., Zn²⁺ in metalloproteases), while the 2,6-dichlorophenyl moiety engages in hydrophobic interactions. For example, in COX-2 inhibition assays, docking studies reveal:

  • Binding energy: −9.2 kcal/mol (AutoDock Vina).
  • Key interactions: Hydrogen bonding with Arg120 and π-π stacking with Tyr355 . Researchers should validate via site-directed mutagenesis or isothermal titration calorimetry (ITC).

Q. Methodological Recommendations for Data Contradictions

  • Purity Discrepancies : Cross-validate commercial samples (≥97%) via orthogonal methods (e.g., elemental analysis + HPLC) .
  • Bioactivity Variability : Use standardized cell lines (e.g., HEK293 for receptor assays) and control for batch-to-batch solvent residues (e.g., DMF in synthesis) .

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